molecular formula C6H12N2 B3031130 N-(3-isocyanopropyl)-N,N-dimethylamine CAS No. 15586-24-0

N-(3-isocyanopropyl)-N,N-dimethylamine

Cat. No.: B3031130
CAS No.: 15586-24-0
M. Wt: 112.17 g/mol
InChI Key: QFYAJJSCAMUJCH-UHFFFAOYSA-N
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Description

N-(3-isocyanopropyl)-N,N-dimethylamine: is an organic compound that features an isocyanopropyl group attached to a dimethylamine moiety

Mechanism of Action

Target of Action

N-(3-isocyanopropyl)-N,N-dimethylamine is a complex compound with a wide range of potential targets. The primary targets are likely to be proteins or enzymes that interact with isocyanate groups . These targets play a crucial role in various biochemical processes, including signal transduction, enzyme catalysis, and cellular regulation .

Mode of Action

The compound interacts with its targets through its isocyanate group. This group can form covalent bonds with amines, alcohols, and other nucleophilic functional groups present in proteins or enzymes . This interaction can lead to changes in the structure and function of the target, potentially altering its activity .

Biochemical Pathways

It has been suggested that the compound could be involved in the release of nitric oxide (no) in biological systems . This process could affect various downstream effects, including vasodilation, immune response modulation, and neurotransmission .

Pharmacokinetics

Given its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential range of targets and modes of action. For instance, it has been suggested that the compound could exhibit antiproliferative activity in cancer cells by liberating NO and acrolein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with isocyanate groups . Additionally, the compound’s action could be modulated by biological factors such as enzyme levels and cellular redox status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isocyanopropyl)-N,N-dimethylamine typically involves the reaction of N,N-dimethylamine with 3-isocyanopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3-isocyanopropyl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can react with electrophiles to form addition products.

    Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.

    Cycloaddition Reagents: Tetrazines are often used in cycloaddition reactions with this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while cycloaddition reactions with tetrazines can produce cyclic compounds with potential biological activity.

Comparison with Similar Compounds

Uniqueness: N-(3-isocyanopropyl)-N,N-dimethylamine is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and its potential applications in various fields. Its ability to undergo bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.

Properties

IUPAC Name

3-isocyano-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-7-5-4-6-8(2)3/h4-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYAJJSCAMUJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377956
Record name N-(3-isocyanopropyl)-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-24-0
Record name 3-Isocyano-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15586-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-isocyanopropyl)-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15586-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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